molecular formula C41H28N8Na2O9S2 B12725523 disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate CAS No. 869111-50-2

disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate

Cat. No.: B12725523
CAS No.: 869111-50-2
M. Wt: 886.8 g/mol
InChI Key: QHVRJOAEIPEHDT-UHFFFAOYSA-L
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Description

Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzimidazole and sulfonate groups, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzimidazole derivatives, which are then subjected to sulfonation and carbamoylation reactions. These reactions are often carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a fluorescent marker in imaging studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate stands out due to its unique combination of benzimidazole and sulfonate groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

869111-50-2

Molecular Formula

C41H28N8Na2O9S2

Molecular Weight

886.8 g/mol

IUPAC Name

disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate

InChI

InChI=1S/C41H30N8O9S2.2Na/c50-39(42-27-11-15-31(16-12-27)59(53,54)55)25-5-19-33-35(21-25)48-37(46-33)23-1-7-29(8-2-23)44-41(52)45-30-9-3-24(4-10-30)38-47-34-20-6-26(22-36(34)49-38)40(51)43-28-13-17-32(18-14-28)60(56,57)58;;/h1-22H,(H,42,50)(H,43,51)(H,46,48)(H,47,49)(H2,44,45,52)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2

InChI Key

QHVRJOAEIPEHDT-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])NC(=O)NC5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)C(=O)NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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